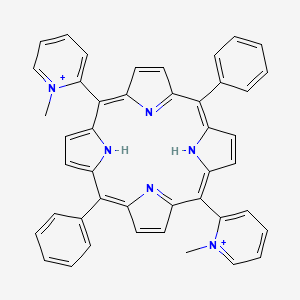
2,2'-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions to form the porphyrin coreThe reaction conditions often require controlled temperatures and the use of solvents like chloroform or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and nucleic acids.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties
作用機序
The mechanism of action of 2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II): A similar porphyrin compound with copper as the central metal ion.
5,15-Diphenyl-21H,23H-porphine: A closely related compound with similar structural features but lacking the methylpyridinium groups
Uniqueness
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) is unique due to the presence of the methylpyridinium groups, which enhance its solubility and electronic properties. This makes it particularly useful in applications requiring high solubility and specific electronic characteristics .
特性
CAS番号 |
126157-78-6 |
|---|---|
分子式 |
C44H34N6+2 |
分子量 |
646.8 g/mol |
IUPAC名 |
5,15-bis(1-methylpyridin-1-ium-2-yl)-10,20-diphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H33N6/c1-49-27-11-9-17-39(49)43-35-23-19-31(45-35)41(29-13-5-3-6-14-29)33-21-25-37(47-33)44(40-18-10-12-28-50(40)2)38-26-22-34(48-38)42(30-15-7-4-8-16-30)32-20-24-36(43)46-32/h3-28H,1-2H3,(H,45,46,47,48)/q+1/p+1 |
InChIキー |
WYCWBYOFTHAOKT-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=C9)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


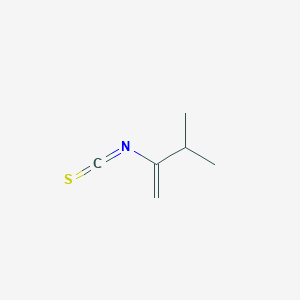
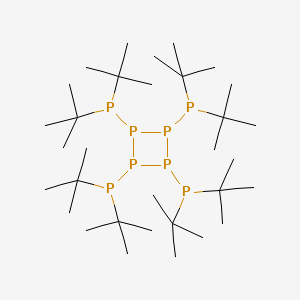
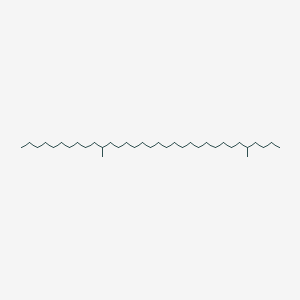
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

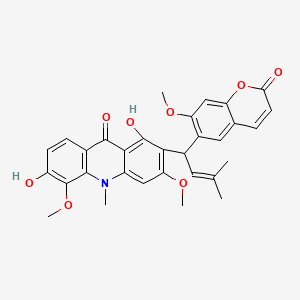
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
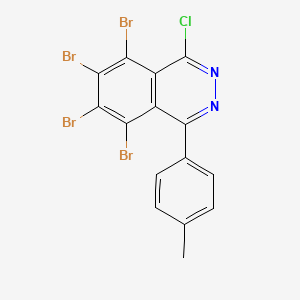

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)
